molecular formula C37H44F2N8O5 B1139133 Posaconazole hydrate CAS No. 1198769-38-8

Posaconazole hydrate

Cat. No. B1139133
M. Wt: 718.79
InChI Key:
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Description

Synthesis Analysis

The synthesis of Posaconazole hydrate involves the dispersion of Form I in water followed by the application of sonication for at least 10 min . This process leads to the formation of pure Posaconazole Form-S .


Molecular Structure Analysis

Posaconazole Form-S was characterized using X-ray powder diffraction (XRPD), Raman spectroscopy, attenuated total reflection (ATR) spectroscopy, thermogravimetric analysis (TGA), and optical microscopy . From these techniques, Posaconazole Form-S was characterized as a hydrate form, which includes three molecules of water per API molecule .


Chemical Reactions Analysis

The chemical reaction involved in the formation of Posaconazole hydrate is primarily the interaction of Posaconazole with water . This interaction leads to a polymorphic conversion from Form I to Form-S .


Physical And Chemical Properties Analysis

Posaconazole Form-S is a hydrate form with three water molecules . The physical and chemical properties of Posaconazole are significantly influenced by its interaction with water .

Scientific Research Applications

  • Broad-spectrum Antifungal Activity : Posaconazole exhibits effective antifungal action against a range of pathogens, including Candida species, Cryptococcus neoformans, Aspergillus species, and others. It's particularly notable for its effectiveness against infections in immunocompromised patients, like those undergoing chemotherapy or organ transplantation (Li et al., 2010).

  • Clinical Efficacy and Safety : It has shown promising efficacy against life-threatening fungal infections often refractory to other antifungal therapies, such as invasive aspergillosis, fusariosis, and zygomycosis. Its adverse effects are generally mild, including headaches and gastrointestinal complaints (Torres et al., 2005).

  • Pharmacokinetics and Absorption : Posaconazole's absorption is dose-limited and significantly influenced by food intake. It binds predominantly to albumin with high (>98%) protein binding, has a large volume of distribution, and is slowly eliminated. Notably, it's not extensively metabolized via the cytochrome P450 enzyme system (Li et al., 2010).

  • Use in Specific Fungal Infections : It's approved for treating oropharyngeal candidiasis, including infections refractory to other triazoles, and as prophylaxis against invasive Aspergillus and Candida infections in high-risk patients. Its effectiveness against Zygomycetes infections and as salvage therapy for invasive aspergillosis has been noted (Nagappan & Deresinski, 2007).

  • Therapeutic Monitoring : Given its variable oral bioavailability and the critical nature of managing invasive fungal infections, therapeutic drug monitoring of posaconazole concentrations is recommended. This ensures optimal systemic exposure and efficacy (Dolton et al., 2012).

Safety And Hazards

Posaconazole is suspected of damaging fertility or the unborn child . It causes damage to organs through prolonged or repeated exposure if swallowed . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

Future Directions

Future research could focus on determining the appropriate method of mixing Form I with type II water to achieve complete conversion to Form-S . This would ensure that all the particles are wetted, leading to improved bioavailability .

properties

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42F2N8O4.H2O/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39;/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3;1H2/t26-,27+,35-,37-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNUVJALSUOKOC-VPJFHDDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44F2N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Posaconazole hydrate

CAS RN

1198769-38-8
Record name D-threo-Pentitol, 2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198769-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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